molecular formula C13H9BrN2O2 B11826184 Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

Cat. No.: B11826184
M. Wt: 305.13 g/mol
InChI Key: APKCLTFUCHSKQV-UHFFFAOYSA-N
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Description

Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is a synthetic compound belonging to the class of pyridoindoles, which are known for their diverse biological activities. This compound features a bromine atom at the 7th position and a methyl ester group at the 1st position of the pyridoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate typically involves the bromination of a suitable pyridoindole precursor followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The esterification can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate is unique due to the presence of the bromine atom and the methyl ester group, which confer distinct chemical and biological properties compared to other β-carbolines. These structural features may enhance its reactivity and specificity in various applications .

Properties

Molecular Formula

C13H9BrN2O2

Molecular Weight

305.13 g/mol

IUPAC Name

methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate

InChI

InChI=1S/C13H9BrN2O2/c1-18-13(17)12-11-9(4-5-15-12)8-3-2-7(14)6-10(8)16-11/h2-6,16H,1H3

InChI Key

APKCLTFUCHSKQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)Br

Origin of Product

United States

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